molecular formula C7H11BrO3S B13467575 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B13467575
M. Wt: 255.13 g/mol
InChI Key: XRRFUKNPJMLOAF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its saturated structure and the presence of both bromomethyl and methanesulfonyl functional groups. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigidity and three-dimensional structure, making it an interesting subject for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step synthetic route. One common method is the photochemical [2+2] cycloaddition of suitable precursors to form the bicyclic core. This is followed by functional group modifications to introduce the bromomethyl and methanesulfonyl groups. The reaction conditions often involve the use of ultraviolet light to drive the cycloaddition and various reagents to achieve the desired functionalization .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the photochemical cycloaddition process for larger batches and ensuring the efficient introduction of functional groups. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while oxidation of the methanesulfonyl group can produce sulfonic acids .

Scientific Research Applications

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its stability in biological systems.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The methanesulfonyl group can participate in redox reactions, altering the local chemical environment and affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11BrO3S

Molecular Weight

255.13 g/mol

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H11BrO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3

InChI Key

XRRFUKNPJMLOAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C12CC(C1)(OC2)CBr

Origin of Product

United States

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